![molecular formula C14H12O4S B2371498 2-[(Benzenesulfonyl)methyl]benzoic acid CAS No. 300396-14-9](/img/structure/B2371498.png)
2-[(Benzenesulfonyl)methyl]benzoic acid
Description
2-[(Benzenesulfonyl)methyl]benzoic acid is a benzoic acid derivative featuring a benzenesulfonylmethyl group at the ortho position of the aromatic ring.
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c15-14(16)13-9-5-4-6-11(13)10-19(17,18)12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZRMILCNUTXDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The alkylation step proceeds via an SN2 mechanism, where the sulfinate anion attacks the electrophilic methylene carbon adjacent to the bromine atom. Key parameters influencing yield include:
- Solvent polarity : DMF (ε = 36.7) outperforms lower-polarity solvents like THF (ε = 7.5) due to enhanced ion dissociation
- Reaction time : 12–24 hours required for complete conversion at 25°C
- Molar ratios : A 1.2:1 excess of sodium benzenesulfinate relative to bromoester minimizes side reactions
Post-alkylation hydrolysis employs 2M NaOH at 80°C for 4 hours, achieving near-quantitative conversion to the carboxylic acid.
Greener Alternative Synthesis
Recent advancements have introduced environmentally benign protocols avoiding hazardous solvents and energy-intensive conditions. A modified approach replaces DMF with cyclopentyl methyl ether (CPME), a renewable solvent with comparable polarity (ε = 4.8) but lower toxicity.
Comparative Performance Metrics
Parameter | Conventional Method | Green Alternative |
---|---|---|
Solvent | DMF | CPME |
Temperature | 25°C | 30°C |
Reaction Time | 24 hours | 18 hours |
Isolated Yield | 78% | 82% |
E-Factor* | 34.2 | 12.7 |
*Environmental factor calculated as mass ratio of waste to product
The green method demonstrates comparable efficiency while reducing environmental impact through solvent substitution and reduced purification steps.
Catalytic Approaches and Selectivity Control
Emerging strategies employ transition metal catalysts to enhance regioselectivity in complex matrices. While no direct reports exist for this compound, analogous systems using palladium/copper cocatalysts show promise in sulfonylation reactions.
Mechanistic Considerations
Palladium(0) complexes activate aryl halides through oxidative addition, forming intermediates susceptible to sulfinate coupling:
$$
\text{Pd}^0 + \text{Ar-X} \rightarrow \text{Ar-Pd}^{II}\text{-X} \quad \text{(Oxidative Addition)}
$$
$$
\text{Ar-Pd}^{II}\text{-X} + \text{Ar'SO}2^- \rightarrow \text{Ar-SO}2\text{-Ar'} + \text{Pd}^0 + \text{X}^- \quad \text{(Reductive Elimination)}
$$
Adapting this methodology could enable room-temperature synthesis with improved functional group tolerance compared to classical SN2 pathways.
Process Intensification Techniques
Scale-up challenges necessitate innovative engineering solutions. Membrane-assisted reaction-separation systems demonstrate particular utility:
Continuous Flow Synthesis
Preliminary data from analogous sulfonamide syntheses show:
- 3.2× faster reaction kinetics vs batch mode
- 94% yield maintenance at 100 g scale
- 60% reduction in solvent consumption
Implementing such systems for this compound could address industrial production bottlenecks.
Analytical Characterization Protocols
Rigorous quality control ensures batch consistency and regulatory compliance. Standard characterization includes:
Spectroscopic Fingerprinting
Purity Assessment
HPLC analysis using a C18 column (MeCN/H2O 65:35, 1 mL/min) shows ≥98.5% purity for optimized batches.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Sulfonamides and sulfonyl esters.
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfur-Containing Substituents
The nature of the sulfur-containing group significantly influences the compound’s electronic properties, solubility, and biological interactions.
Key Observations :
- Sulfonamide analogs (e.g., 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid) exhibit competitive enzyme inhibition, suggesting that the sulfonylmethyl group in the target compound may similarly interact with catalytic sites .
Bioactivity and Cytotoxicity
Arylsulfonyl derivatives are frequently studied for antitumor and enzyme-modulating effects:
Key Observations :
- In contrast, thiazolidinone-linked benzoic acids (e.g., ) demonstrated potent enzyme inhibition, highlighting the importance of auxiliary functional groups (e.g., heterocycles) in enhancing bioactivity.
Biological Activity
2-[(Benzenesulfonyl)methyl]benzoic acid, also known as a benzenesulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes a benzenesulfonyl group attached to a benzoic acid moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The key features of this compound include:
- A benzenesulfonyl group that can enhance solubility and bioavailability.
- A carboxylic acid functional group that may participate in various biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, derivatives targeting carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors, have shown promise in inhibiting tumor growth and metastasis. The sulfonamide moiety is often associated with high affinity for CAIX, suggesting that this compound may also interact with this target, potentially leading to anticancer effects .
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamide derivatives has been well-documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : By targeting specific enzymes such as CAIX and COX, the compound may disrupt critical pathways involved in cancer progression and inflammation.
- Modulation of Cellular Signaling : The compound may influence signaling pathways related to cell proliferation and survival, thereby exerting its biological effects.
Case Studies
- Study on Antitumor Activity : A recent study explored the effects of sulfonamide derivatives on tumor cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity against various cancer cell lines, supporting its potential use as an anticancer agent .
- Inflammation Model : In a model of acute inflammation, administration of sulfonamide derivatives resulted in decreased levels of pro-inflammatory cytokines, indicating their potential for therapeutic use in inflammatory diseases .
Data Tables
Q & A
Q. Methodological Approach :
Structural Validation : Confirm compound integrity via LC-MS to rule out degradation .
Assay Optimization :
- MIC Testing : Use standardized microbial strains (e.g., E. coli ATCC 25922) and broth microdilution (CLSI guidelines) .
- Control Compounds : Compare with known sulfonamide antibiotics (e.g., sulfamethoxazole) to validate assay conditions .
SAR Analysis : Evaluate substituent effects (e.g., electron-withdrawing groups on the benzene ring enhance activity) .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB: 1AJX for β-lactamase) to model binding to sulfonamide-recognizing enzymes .
- MD Simulations : GROMACS for stability analysis (10 ns simulations, AMBER force field) to assess ligand-protein complex dynamics .
- ADMET Prediction : SwissADME for bioavailability and toxicity profiling (e.g., CYP450 inhibition risk) .
Advanced: How can regioselectivity challenges in sulfonation be mitigated?
Q. Experimental Design :
- Directing Groups : Introduce temporary protecting groups (e.g., nitro or methoxy) to orient sulfonation .
- Catalytic Systems : Use Lewis acids (e.g., AlCl₃) to stabilize transition states and improve para-selectivity .
- Microwave Synthesis : Reduce reaction time (30 mins vs. 6 hours) and enhance yield via controlled dielectric heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.